molecular formula C68H103N11O16 B8064967 MC-Val-Cit-PAB-MMAF

MC-Val-Cit-PAB-MMAF

Numéro de catalogue B8064967
Poids moléculaire: 1330.6 g/mol
Clé InChI: BDITVJHHJUTHBB-DNIGJBFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MC-Val-Cit-PAB-MMAF is a useful research compound. Its molecular formula is C68H103N11O16 and its molecular weight is 1330.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality MC-Val-Cit-PAB-MMAF suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Val-Cit-PAB-MMAF including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Trastuzumab-MC-vc-PAB-MMAF : This is a conjugate of the humanized monoclonal antibody trastuzumab and MMAF, an anti-mitotic agent. It has been studied for its efficacy, toxicity, and pharmacokinetics, showing that the drug:antibody ratio (DAR) significantly impacts these aspects (Leipold et al., 2007).

  • Auristatin ADCs and Peptide Linkers : Research on auristatins like MMAF has shown that different dipeptide linkers can significantly impact the potency, activity, and tolerability of ADCs. This includes the development of ADCs with improved therapeutic indices compared to the original mAb-Val-Cit-PABC-MMAF conjugate (Doronina et al., 2008).

  • Drug-Linker Stability in Anti-CD70 Auristatin Immunoconjugates : Studies have demonstrated that ADCs with linkers highly stable in circulation, like bromoacetamidocaproyl-MMAF (bac-MMAF), can provide an effective means of delivering drugs to antigen-positive cells, enhancing the therapeutic window of auristatin ADCs used in cancer treatment (Sanderson et al., 2006).

  • Resistance to Auristatin-Based ADCs : Research on ADCs that contain MMAE attached to antibodies via MC-vc-PAB has indicated potential in treating non-Hodgkin lymphoma (NHL). However, some patients do not respond or become resistant. The development of anthracycline-based ADCs has been investigated as a means to overcome this resistance (Yu et al., 2015).

  • Design of Antibody-Drug Conjugates for Colorectal Cancer : The design and development of ADCs targeting HER3-positive colorectal cancer have been studied. This includes patritumab vedotin, where patritumab is linked to MMAE via MC-Val-Cit-PAB, showing potential in targeted colorectal cancer treatment (Wang & Jimenez del Val, 2022).

  • Linker Stability in Anticancer Immunoconjugates : The stability of the linker component of ADCs is crucial for optimizing therapeutic agents. Amide bond-based technologies with longer linker half-lives in circulation have shown promise in developing ADCs with improved in vivo stability and similar activity profiles (Alley et al., 2008).

Propriétés

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITVJHHJUTHBB-DNIGJBFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H103N11O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MC-Val-Cit-PAB-MMAF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MC-Val-Cit-PAB-MMAF
Reactant of Route 2
MC-Val-Cit-PAB-MMAF
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-PAB-MMAF
Reactant of Route 4
MC-Val-Cit-PAB-MMAF
Reactant of Route 5
Reactant of Route 5
MC-Val-Cit-PAB-MMAF
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-PAB-MMAF

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.